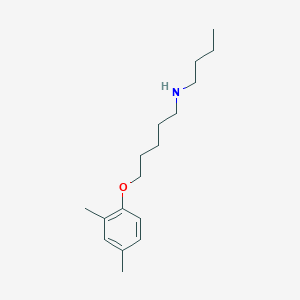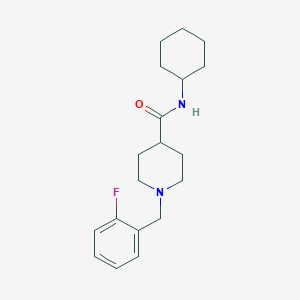
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as CMEP, is a chemical compound that has gained significant attention in the field of neuroscience research. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity, learning, and memory. In
作用机制
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide selectively binds to mGluR5 and blocks its activation by glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in the downstream signaling pathways that are involved in synaptic plasticity and memory formation. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have both acute and chronic effects on the brain and behavior. Acutely, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide reduces the excitability of neurons and impairs cognitive function. Chronically, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to reduce anxiety-like behavior and pain perception in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is also relatively stable and can be administered orally or through injection. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is its short half-life, which requires frequent dosing in long-term experiments. Additionally, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide can have off-target effects at high concentrations, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse disorders. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce drug-seeking behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for addiction. Another area of interest is the development of more selective and long-lasting mGluR5 antagonists that can be used in clinical settings. Additionally, the downstream signaling pathways of mGluR5 are still not fully understood, and further research is needed to elucidate their role in synaptic plasticity and memory formation.
合成方法
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methylphenyl)-2-bromoacetamide. The bromoacetamide group is then converted to an ethanediamide group by reacting it with ethylenediamine in the presence of a base. Finally, the methoxyethyl group is introduced by reacting the resulting compound with sodium hydride and methoxyethyl bromide.
科学研究应用
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively used in neuroscience research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory in animal models of Alzheimer's disease, Parkinson's disease, and addiction. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been used to investigate the role of mGluR5 in pain perception, anxiety, and depression.
属性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-3-4-9(13)7-10(8)15-12(17)11(16)14-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABAZRXPGJYXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)

![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)


![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)